Coumarin, 6-nitro-3-(2-pyridyl)-
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Overview
Description
Coumarin, 6-nitro-3-(2-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 6-nitro-3-(2-pyridyl)- typically involves the reaction of substituted salicylaldehydes with 2-pyridylacetonitrile . This reaction can be catalyzed by various agents, including bases like potassium carbonate, and often requires solvents such as dry acetone . The reaction conditions usually involve moderate temperatures around 50°C .
Industrial Production Methods
Industrial production methods for coumarin derivatives often utilize green chemistry principles, such as using environmentally friendly solvents and catalysts . The Knoevenagel reaction is a common method for synthesizing coumarin derivatives, including Coumarin, 6-nitro-3-(2-pyridyl)- .
Chemical Reactions Analysis
Types of Reactions
Coumarin, 6-nitro-3-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the coumarin ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents for these reactions include potassium carbonate, sodium borohydride, and halogenating agents. The conditions typically involve moderate temperatures and the use of solvents like acetone or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Coumarin, 6-nitro-3-(2-pyridyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Coumarin, 6-nitro-3-(2-pyridyl)- involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and target signaling pathways like PI3K/Akt/mTOR . These interactions lead to effects such as the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Warfarin: An anticoagulant drug derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Esculin: Used in the treatment of hemorrhoids.
Uniqueness
The presence of both a nitro group and a pyridyl group allows for unique interactions with molecular targets, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
3390-73-6 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11(12-3-1-2-6-15-12)8-9-7-10(16(18)19)4-5-13(9)20-14/h1-8H |
InChI Key |
DEVUZNNOKRMLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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